5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole
Description
Propriétés
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHCSYTJBZZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Nucleophilic Substitution at Position 5
Late-stage functionalization of preformed 3-(trifluoromethyl)isoxazoles offers an alternative route. This method involves:
-
Synthesis of 5-Bromo-3-(trifluoromethyl)isoxazole : Halogenation of 3-(trifluoromethyl)isoxazole using N-bromosuccinimide (NBS) in CCl₄ at 80°C introduces bromine at position 5 (72% yield) .
-
Piperidin-4-ylamine Coupling : The bromide undergoes nucleophilic aromatic substitution with piperidin-4-ylamine under Pd(OAc)₂ catalysis (10 mol%), Xantphos ligand, and Cs₂CO₃ in toluene at 110°C .
Challenges :
-
The electron-deficient isoxazole ring necessitates vigorous conditions (110°C, 24 h).
Post-Functionalization via Reductive Amination
For isoxazoles with a formyl group at position 5, reductive amination provides a pathway to introduce the piperidine ring:
-
Aldehyde Formation : Oxidation of 5-hydroxymethyl-3-(trifluoromethyl)isoxazole (prepared via cycloaddition ) with pyridinium chlorochromate (PCC) yields the 5-formyl derivative (89%) .
-
Reductive Amination : Reaction with 4-aminopiperidine and NaBH₃CN in MeOH at 25°C forms the secondary amine, which cyclizes under acidic conditions (HCl/EtOH, reflux) to afford the target compound (58% over two steps) .
Comparative Analysis of Synthetic Routes
Table 2 : Advantages and Limitations of Each Method
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Cycloaddition | 65–85 | High | >100 g |
| Nucleophilic Substitution | 45–60 | Moderate | <50 g |
| Reductive Amination | 50–60 | Low | <10 g |
The cycloaddition route is preferred for large-scale synthesis due to its regioselectivity and efficiency, while reductive amination offers flexibility for analog generation.
Mechanistic Insights and Computational Validation
Density functional theory (DFT) studies reveal that the cycloaddition’s regioselectivity arises from electronic and steric effects. The transition state TS2 (leading to 3,5-disubstituted products) is favored by 4.2 kcal/mol over TS1 (4,5-products) due to reduced steric clash between the trifluoromethyl and piperidinyl groups .
Analyse Des Réactions Chimiques
Cycloaddition Reactions
The compound participates in regioselective [3+2] cycloadditions with nitrile oxides to form fused isoxazole derivatives. Reaction conditions significantly influence regiochemical outcomes:
| Reactant | Conditions | Product Regiochemistry | Yield | Scale |
|---|---|---|---|---|
| Nitrile oxides | NaHCO₃, EtOAc, 25°C | 3,5-disubstituted | 69% | 100 g |
| Aryl alkynes | Et₃N, toluene, 2 h dropwise | 5-aryl substituted | 84% | 3 mmol |
Key findings:
-
Steric repulsion between the trifluoromethyl group and substituents directs regioselectivity during cycloadditions .
-
Quantum chemical calculations (RI-BP86 level) confirm that transition state TS2 is favored over TS1 due to reduced steric strain .
Nucleophilic Substitution
The trifluoromethyl group activates adjacent carbon centers for nucleophilic attack:
Mechanistic insight:
-
The electron-withdrawing nature of the CF₃ group increases electrophilicity at C-4 of the isoxazole ring, facilitating nucleophilic substitution .
Oxidation and Reduction
| Process | Reagent | Outcome |
|---|---|---|
| Piperidine oxidation | KMnO₄/H₂SO₄ | N-oxide formation |
| CF₃ group reduction | Pd/C, H₂ (1 atm) | Partial defluorination observed |
Heterocycle Modifications
-
Microwave-assisted reactions with hydroxylamine yield 4,5-dihydroisoxazoles (65–78% yield) .
-
Metal-free cyclizations using DBU catalyst produce fused bicyclic derivatives .
Comparative Reactivity
The compound's reactivity differs from analogous isoxazoles:
| Feature | 5-(Piperidin-4-yl)-3-CF₃-isoxazole | 5-Phenyl-3-CF₃-isoxazole |
|---|---|---|
| Cycloaddition rate | 1.5× faster | Baseline |
| Hydrolysis stability | Stable in pH 3–10 | Degrades at pH > 8 |
| Solubility in H₂O | 12 mg/mL | 4 mg/mL |
Enhanced stability arises from the piperidine group's steric protection and basicity .
Applications De Recherche Scientifique
Pharmaceutical Development
The compound acts as an agonist of the Wnt/β-catenin signaling pathway, which is significant in various biological processes, including cell proliferation, differentiation, and cancer progression. Its modulation of this pathway suggests potential applications in treating diseases such as:
- Cancers : Particularly those influenced by Wnt signaling.
- Neurodegenerative Disorders : Conditions like Alzheimer's disease may benefit from targeted therapies utilizing this compound.
Immunomodulatory Effects
Research indicates that isoxazole derivatives can exhibit immunoregulatory properties. For instance, certain derivatives have shown to suppress immune responses in mouse models, suggesting that 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole could be explored for:
- Autoimmune Diseases : Potentially mitigating conditions characterized by overactive immune responses.
- Inflammatory Disorders : Acting as an anti-inflammatory agent through inhibition of cytokine production (e.g., TNF-alpha and IL-6) .
Case Studies
Several studies underscore the potential applications of isoxazole derivatives:
- Wnt Signaling Modulation : Research demonstrated that certain isoxazoles could effectively activate Wnt signaling pathways, influencing gene expression related to cell growth and differentiation.
- Immunosuppressive Properties : In mouse models, isoxazole derivatives exhibited potent immunosuppressive effects, reducing inflammatory responses and cytokine levels—indicating their potential use in treating autoimmune diseases .
- Antimicrobial Efficacy : A study highlighted the antibacterial activity of structurally related isoxazoles against common pathogens like E. coli and S. aureus, suggesting that similar compounds could be effective against resistant strains .
Mécanisme D'action
The mechanism by which 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may also play a role in the compound’s overall activity by influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substitution Patterns and Receptor Affinity
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives
- Structural Differences : Replaces the trifluoromethyl group with a fluorine atom and incorporates a benzo[d]isoxazole scaffold.
- Biological Activity : Exhibits high affinity for D2, 5-HT1A, and 5-HT2A receptors. Derivatives with a four-carbon linker showed superior receptor binding (e.g., compound 9d : Ki = 2.1 nM for D2) compared to three-carbon linkers (e.g., 9c : Ki = 5.3 nM) .
- Key Insight : The benzo[d]isoxazole core and linker length critically influence potency. The trifluoromethyl group in the target compound may enhance steric interactions but reduce polar contacts compared to fluorine .
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
- Structural Differences : Features a 4-chlorophenyl and phenethyl-piperidine substitution.
- Biological Activity : Acts as a potent dopamine D4 receptor antagonist (Ki = 0.2 nM) with >1,000-fold selectivity over D2 and D3 receptors .
- Key Insight : The chlorophenyl group enhances D4 selectivity, while the phenethyl moiety on piperidine improves CNS penetration. The target compound’s trifluoromethyl group may reduce selectivity for D4 but broaden activity across serotonin receptors .
Impact of Heterocyclic Core Modifications
3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole Derivatives
Pharmacokinetic and Permeability Profiles
Antimicrobial vs. Neurological Activity
- Antimicrobial Isoxazoles : Derivatives like VIb and VId (indole-isoxazole-triazole conjugates) show potent activity against S. aureus (MIC = 1.56 µg/mL) due to trifluoromethylphenyl groups enhancing membrane disruption .
- Neurological Focus : The target compound’s piperidine and trifluoromethyl groups prioritize receptor modulation over antimicrobial effects, highlighting substituent positioning as a key determinant of biological activity .
Data Tables
Table 1. Receptor Affinity of Selected Isoxazole Derivatives
| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Selectivity Profile |
|---|---|---|---|---|
| 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole (Target) | 12.4 ± 1.2* | 8.7 ± 0.9* | 15.3 ± 1.5* | Broad (D2/5-HT1A/5-HT2A) |
| 9d (6-Fluoro-benzo[d]isoxazole) | 2.1 ± 0.3 | 3.4 ± 0.4 | 4.8 ± 0.6 | High for 5-HT1A |
| L-741,742 (D4 antagonist) | >1,000 | >1,000 | >1,000 | Selective for D4 (Ki = 0.2 nM) |
Table 2. Pharmacokinetic Parameters
| Compound | clogP | Log(PS*fu, brain) | Plasma Stability (t1/2, h) |
|---|---|---|---|
| Target Compound | 2.8 | -3.0 | 6.2 |
| 6-Fluoro-benzo[d]isoxazole (S1) | 2.1 | -2.9 | 5.8 |
| L-741,742 | 3.5 | -3.5 | 4.1 |
Data from .
Activité Biologique
5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole is C₈H₈F₃N₂O. It features an isoxazole ring substituted with a piperidine group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.
Research indicates that 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole acts as an agonist of the Wnt/β-catenin signaling pathway . This pathway is crucial in regulating gene expression related to cell proliferation and differentiation, which has implications for cancer treatment and neurodegenerative disorders. However, the specific molecular interactions and binding affinities with target proteins remain to be fully elucidated.
Anti-inflammatory Effects
Research has shown that isoxazole derivatives exhibit anti-inflammatory properties . For instance, related compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.
Immunomodulatory Effects
The immunoregulatory properties of isoxazole derivatives indicate that they may modulate immune responses. Specific studies have highlighted their ability to influence T-cell activation and proliferation, which could lead to applications in autoimmune diseases or immunotherapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Piperidin-4-yl)-isoxazole | Isoxazole ring + piperidine | Agonist of Wnt/β-catenin signaling |
| 5-(Trifluoromethyl)-isoxazole | Isoxazole ring + trifluoromethyl group | Enhanced lipophilicity; potential for drug development |
| 3-(Piperidin-4-yl)-isoxazole | Isoxazole ring + piperidine (different position) | Varying biological activity compared to 5-substituted |
The presence of the trifluoromethyl group significantly distinguishes 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole from other isoxazoles, enhancing both its biological activity and pharmacokinetic properties.
Case Studies and Research Findings
- Wnt/β-Catenin Activation : A study demonstrated that 5-(piperidin-4-yl)-3-(trifluoromethyl)isoxazole effectively activates the Wnt/β-catenin pathway in vitro, leading to increased expression of target genes associated with cell proliferation.
- Antimicrobial Testing : In preliminary assays, related isoxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential for further development as antimicrobial agents .
- Inflammation Models : In vivo studies using mouse models showed that isoxazole derivatives could reduce paw edema significantly compared to control groups, suggesting their potential as anti-inflammatory drugs .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and piperidine protons (δ ~2.5–3.5 ppm in ¹H) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂F₃N₂O) and fragmentation patterns .
- HRMS : Validate exact mass (e.g., deviation <2 ppm) for intermediates like 3-(4-fluorophenyl)-substituted derivatives .
What in vitro biological screening models are suitable for initial pharmacological evaluation?
Q. Basic
- Antimicrobial assays : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
How can researchers address discrepancies in bioactivity data when varying substituents on the isoxazole core?
Advanced
Contradictions often arise from steric/electronic effects of substituents. For example:
| Substituent | Bioactivity (IC₅₀, µM) | Source |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 (Antimicrobial) | |
| 3-Methoxypyrrolidinyl | 0.45 ± 0.1 (Enzyme inhibition) | |
| Pyridin-4-yl | 24.0 ± 3.1 (Cytotoxicity) |
Q. Methodology :
- Perform docking studies to assess steric clashes (e.g., with target enzymes like Toll-like receptors) .
- Use Hammett plots to correlate substituent σ-values with activity trends .
What computational methods aid in understanding the compound’s interaction with biological targets?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding stability of the trifluoromethyl group in hydrophobic pockets (e.g., TLR4-MD2 complex) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
What strategies enhance selective targeting via structural modifications?
Q. Advanced
- Bioisosteric replacement : Substitute the piperidine ring with azetidine to reduce off-target CNS effects .
- Fluorine scanning : Introduce para-fluorine on aromatic rings to improve membrane permeability (e.g., 4-fluorophenyl derivatives show 2-fold higher bioavailability) .
- Prodrug design : Mask the isoxazole NH group with acetyl moieties to enhance solubility and reduce hepatic clearance .
How can researchers validate the stability of 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (4 hours, 37°C) and quantify intact compound using LC-MS/MS .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric catalysis : Employ Pd-catalyzed couplings with BINAP ligands to achieve >90% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
